N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. The compound is classified under hydrazides, specifically as a benzohydrazide derivative, which indicates its structure includes a benzene ring attached to a hydrazide functional group. The hydrochloride form of this compound enhances its solubility in water, making it more accessible for various applications.
This compound is classified as:
The synthesis of N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride typically involves the reaction between 1-methylazepane and benzohydrazide. The reaction is conducted under controlled conditions to ensure the formation of the desired product.
N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride features a complex molecular structure characterized by:
N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend on the specific conditions applied (temperature, solvent choice) and the reagents used.
The mechanism of action for N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride involves its interaction with specific biological targets. It may modulate enzyme activities or bind to receptors within biological systems, leading to various pharmacological effects. The exact pathways are still under investigation but show promise in therapeutic applications.
N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride exhibits:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity .
N'-(1-Methylazepan-4-yl)benzohydrazide hydrochloride has several scientific applications:
This compound's unique structure and properties position it as a valuable tool across multiple scientific disciplines, particularly in research settings focused on chemistry and biology.
The compound N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride exhibits precise structural characteristics that define its chemical behavior and analytical detection. The free base (C₁₄H₂₁N₃O) features a seven-membered 1-methylazepane ring connected via a hydrazide linkage to a benzoyl group. Protonation of the hydrazide nitrogen with hydrochloric acid forms the stable hydrochloride salt (C₁₄H₂₂ClN₃O), increasing its polarity and crystalline properties suitable for pharmaceutical analysis [3] [9].
Key structural parameters include:
Table 1: Chemical Identifiers of N'-(1-Methylazepan-4-yl)benzohydrazide Hydrochloride
Identifier Type | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 110406-94-5 [6] | 117078-69-0 [2] [4] |
Molecular Formula | C₁₄H₂₁N₃O [8] | C₁₄H₂₂ClN₃O [4] [9] |
Molecular Weight | 247.34 g/mol [7] | 283.80 g/mol [4] [9] |
IUPAC Name | N'-(1-methylazepan-4-yl)benzohydrazide | N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride [3] |
SMILES | CN1CCCC(CC1)NNC(=O)C1=CC=CC=C1 | CN1CCCC(CC1)NNC(=O)C1=CC=CC=C1.Cl [3] |
Spectroscopic signatures confirm structural identity: infrared spectroscopy shows carbonyl stretching at ~1640–1670 cm⁻¹ (amide I band) and N-H bending near 1550 cm⁻¹. Nuclear magnetic resonance displays characteristic benzoyl aromatic protons (δ 7.80–7.40 ppm) and distinct azepane methylene multiplet signals between δ 1.40–3.20 ppm [3] [6]. The hydrochloride salt exhibits a downfield shift of the hydrazide N-H proton due to deshielding effects. These structural attributes directly impact chromatographic behavior in HPLC methods for azelastine impurity profiling [7] [9].
The emergence of N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride as a pharmaceutical intermediate parallels the development of azepane-containing therapeutics during the late 20th century. Initially cataloged as a research chemical (CAS 110406-94-5), its synthetic utility became apparent with the rise of azelastine hydrochloride as a potent antihistamine in the 1980s [6] [9]. The compound's bifunctional structure—combining a hydrogen-bonding hydrazide with a lipophilic azepane ring—enabled novel routes to complex molecules targeting neurological and inflammatory pathways.
Table 2: Historical Development as Pharmaceutical Intermediate
Time Period | Role and Significance | Key Advances |
---|---|---|
Pre-1990s | Research chemical in heterocyclic chemistry | Synthesis optimization via benzoyl hydrazide coupling to 1-methyl-4-aminomethylazepane intermediates [6] [8] |
1990s–2000s | Key precursor for azelastine analogs | Development of scalable routes for GMP production; recognition as process-related impurity in azelastine synthesis [3] [9] |
Post-2010 | Certified reference material (CRM) | Commercial availability as HPLC-qualified CRMs from pharmacopeial suppliers [2] [7] [9] |
The compound transitioned from academic curiosity to industrial intermediate when synthetic chemists exploited its reactivity in reductive alkylation steps. Its primary historical significance lies in azelastine synthesis, where it served as:
Commercial availability expanded significantly post-2000 when specialty chemical suppliers (including BLD Pharm, Ambeed, and Daicel) listed both free base and hydrochloride salt forms. Current suppliers emphasize GMP-compliant synthesis under inert atmosphere with cold-chain distribution (2–8°C), reflecting its application in regulated pharmaceutical analysis [3] [9]. The synthesis typically involves nucleophilic substitution where 1-methyl-4-aminomethylazepane reacts with activated benzoic acid derivatives (e.g., benzoyl chlorides or esters), followed by hydrazide formation and salt purification.
Within azelastine hydrochloride quality control systems, N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride is formally designated as "Azelastine Impurity B" in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs [2] [7] [9]. This impurity arises during azelastine synthesis when incomplete ring closure occurs at the phthalazine formation stage, leaving the benzohydrazide intermediate intact. Its detection and quantification are essential for pharmaceutical release testing due to potential pharmacological activity differences from the parent drug.
Table 3: Regulatory Status as Azelastine Impurity
Pharmacopeia | Designation | Catalog/Code | Testing Requirements |
---|---|---|---|
European Pharmacopoeia (EP) | Azelastine EP Impurity B [9] | VL1100002 [4] | Identification and limit tests (typically ≤0.15%) |
United States Pharmacopeia (USP) | Azelastine Related Compound B [2] | 1046170 [2] | Chromatographic purity assessment |
Certified Reference Standards | Azelastine impurity B CRS [7] | EPY0000327 [7] | Qualified against pharmacopeial methods |
Analytical monitoring employs reversed-phase HPLC with UV detection (≈254 nm), where Impurity B displays distinct retention times relative to azelastine and other process impurities. The hydrochloride salt form (C₁₄H₂₂ClN₃O) is used exclusively in reference standards due to superior chromatographic characteristics (reduced tailing) compared to the free base [2] [7] [9]. Regulatory specifications typically require identification thresholds ≥0.05% and qualification thresholds ≥0.10%, though limits vary by manufacturer and specific synthetic routes.
Pharmaceutical manufacturers must demonstrate impurity profiles including Impurity B meet International Council for Harmonisation (ICH) Q3A/B guidelines. This necessitates:
The compound's status as a specified impurity necessitates ongoing commercial supply of certified reference materials (CRMs) at premium pricing (e.g., USP standard 1046170: $838/20mg). Strict storage protocols (2–8°C, inert atmosphere) preserve stability for analytical applications [2] [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7